MCH-1R Antagonist Activity: 2-Aminoquinoline Scaffold with Trifluoromethylphenyl Substitution
The 2-aminoquinoline scaffold bearing 5,8-dimethoxy and trifluoromethylphenyl substituents has been identified as a potent MCH-1R antagonist class with low nanomolar activity [1]. While specific IC₅₀ data for CAS 860783-87-5 is not publicly disclosed, patent disclosures [2] establish that 2-aminoquinolines with 3-trifluoromethylphenyl groups at the 2-position and methoxy substitution on the quinoline core achieve nM-range MCH-1R antagonism with functional antagonism confirmed in Ca²⁺ release assays [1][3]. Conformationally constrained thienopyrimidinone analogs (18a–g) showed improved MCH-1R activity and selectivity over 5HT₂C compared to flexible quinoline analogs, indicating that scaffold rigidity in this series modulates selectivity [4].
| Evidence Dimension | MCH-1R binding affinity |
|---|---|
| Target Compound Data | Low nanomolar activity (nM range) against MCH-1R [class-level] |
| Comparator Or Baseline | Flexible quinoline analogs (12a–k): nM activity with moderate selectivity; constrained thienopyrimidinones (18a–g): improved selectivity over 5HT₂C |
| Quantified Difference | Class of 2-aminoquinolines achieves nM MCH-1R antagonism; selectivity profile varies with scaffold rigidity |
| Conditions | Functional cellular assay measuring Ca²⁺ release in MCH-1R-expressing cells |
Why This Matters
The MCH-1R antagonist activity profile distinguishes this 2-aminoquinoline class from alternative quinoline scaffolds (e.g., 4-anilinoquinazolines) for anti-obesity drug discovery programs requiring nM potency and GPCR selectivity.
- [1] Arienzo R, Clark DE, Cramp S, Daly S, Dyke HJ, Lockey P, Norman D, Roach AG, Stuttle K, Tomlinson M, Wong M, Wren SP. Structure-activity relationships of a novel series of melanin-concentrating hormone (MCH) receptor antagonists. Bioorg Med Chem Lett. 2004;14(15):4099-4102. PMID: 15225734. View Source
- [2] JP2005519876A - 2-aminoquinoline compounds. Google Patents. View Source
- [3] Clark DE, et al. A Virtual Screening Approach to Finding Novel and Potent Antagonists at the Melanin-Concentrating Hormone 1 Receptor. J Med Chem. 2004;47(16):3962-3971. View Source
- [4] Warshakoon NC, Sheville J, Bhatt RT, Ji W, Mendez-Andino JL, Meyers KM, Kim N, Wos JA, Mitchell C, Paris JL, Pinney BB, Reizes O, Hu XE. Design and synthesis of substituted quinolines as novel and selective melanin concentrating hormone antagonists as anti-obesity agents. Bioorg Med Chem Lett. 2006;16(19):5207-5211. View Source
